2-(Hydroxyimino)-1-phenylhexan-1-one
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Overview
Description
1,2-Hexanedione, 1-phenyl-, 2-oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Hexanedione, 1-phenyl-, 2-oxime can be synthesized through the condensation of 1,2-hexanedione with hydroxylamine. The reaction typically involves the following steps:
- Dissolve 1,2-hexanedione in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the solution to around 7-8 using a base such as sodium hydroxide.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of 1,2-Hexanedione, 1-phenyl-, 2-oxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Hexanedione, 1-phenyl-, 2-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or acetyl chloride can be used for substitution reactions.
Major Products
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Scientific Research Applications
1,2-Hexanedione, 1-phenyl-, 2-oxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Hexanedione, 1-phenyl-, 2-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various biologically active derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,2-propanedione-2-oxime
- 1-Phenyl-1,2-butanedione-2-oxime
- 1-Phenyl-1,2-pentanedione-2-oxime
Uniqueness
1,2-Hexanedione, 1-phenyl-, 2-oxime is unique due to its specific structural features and reactivity. The presence of the phenyl group and the oxime functional group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
101708-95-6 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-hydroxyimino-1-phenylhexan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-2-3-9-11(13-15)12(14)10-7-5-4-6-8-10/h4-8,15H,2-3,9H2,1H3 |
InChI Key |
MQNFQOHPNUWSRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NO)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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